(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid
Description
(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid is a substituted aromatic boronic acid characterized by a phenyl ring with fluorine atoms at positions 3 and 4, a methoxy group at position 2, and a methyl group at position 3. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical and materials science applications . Boronic acids, in general, are recognized for their low toxicity, stability, and versatility in forming covalent bonds with diols (e.g., sugars) or acting as enzyme inhibitors, which underpins their relevance in drug design and diagnostics .
Properties
Molecular Formula |
C8H9BF2O3 |
|---|---|
Molecular Weight |
201.97 g/mol |
IUPAC Name |
(3,4-difluoro-2-methoxy-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-4-3-5(9(12)13)8(14-2)7(11)6(4)10/h3,12-13H,1-2H3 |
InChI Key |
ADSFWNKSRLMGHG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1OC)F)F)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
The most common and reliable method for preparing (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid is the palladium-catalyzed borylation of the corresponding aryl bromide or iodide derivative.
- Reaction scheme : The aryl halide (e.g., 3,4-difluoro-2-methoxy-5-methylphenyl bromide) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl₂.
- Base and solvent : Potassium acetate is typically used as the base, and dioxane or tetrahydrofuran (THF) serves as the solvent.
- Conditions : The reaction is conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (often 80–100°C) for several hours.
- Outcome : The reaction yields the boronic ester intermediate, which can be hydrolyzed or directly converted to the boronic acid.
This method is favored for its high selectivity and compatibility with various functional groups, including the electron-withdrawing fluorine substituents and electron-donating methoxy group.
Lithiation and Boronation Route
An alternative approach involves directed ortho-lithiation of an appropriately substituted aromatic precursor followed by reaction with a boron electrophile such as triisopropyl borate.
- Step 1 : The starting aryl compound (e.g., 4-bromo-2,6-difluorotoluene as an analog) is treated with a strong base like n-butyllithium at low temperature (−78°C) under inert atmosphere to generate the aryllithium intermediate.
- Step 2 : The aryllithium intermediate reacts with triisopropyl borate to form the boronic ester.
- Step 3 : Acidic workup (pH adjusted to 5–6 with dilute hydrochloric acid) hydrolyzes the boronic ester to the boronic acid.
- Purification : Extraction with organic solvents such as ethyl acetate, followed by solvent evaporation and recrystallization or washing with hexane, yields the purified boronic acid.
This method has been demonstrated to provide good yields (70–78%) and high purity (>98% by HPLC) for structurally related difluoromethylphenylboronic acids, and can be adapted for the methoxy-methyl substituted analog.
Summary Table of Preparation Methods
Research Findings and Optimization
- Catalyst choice : Pd(dppf)Cl₂ and Pd(PPh₃)₄ are commonly employed palladium catalysts for borylation, with Pd(dppf)Cl₂ showing high efficiency in electron-deficient aryl halides.
- Base selection : Potassium acetate is preferred due to its mildness and compatibility, preventing side reactions.
- Solvent effects : Polar aprotic solvents like dioxane and THF facilitate solubility and reaction kinetics.
- Temperature and time : Elevated temperatures (80–100°C) and reaction times of 6–12 hours optimize conversion.
- Purification challenges : Boronic acids are prone to forming boroxines and are sensitive to moisture; therefore, anhydrous conditions and careful chromatographic or recrystallization techniques are essential.
Mechanistic Insights
The palladium-catalyzed borylation proceeds via:
- Oxidative addition : Palladium inserts into the aryl-halide bond.
- Transmetalation : Transfer of the boron moiety from bis(pinacolato)diboron to the palladium center.
- Reductive elimination : Formation of the arylboronic ester and regeneration of the palladium catalyst.
This mechanism is well-established and underpins the high efficiency and selectivity of the borylation reaction.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source like water or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Protodeboronation: Water, acids (e.g., HCl), and solvents like methanol.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Protodeboronation: The parent aryl compound.
Scientific Research Applications
(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of boron-containing drugs, which can exhibit unique biological activities.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s distinct substitution pattern differentiates it from other boronic acid derivatives. Key structural analogs and their properties include:
Key Observations :
- Fluorine Substitution: The 3,4-difluoro arrangement in the target compound enhances electron-withdrawing effects, stabilizing the boronic acid moiety and modulating its reactivity in cross-coupling reactions compared to mono- or non-fluorinated analogs .
- Methoxy vs. Ethoxy : The methoxy group at position 2 provides moderate steric hindrance, balancing reactivity and selectivity, whereas ethoxy-substituted analogs (e.g., 3-Ethoxy-4-fluorophenylboronic acid) may exhibit improved lipophilicity for cellular uptake .
Anticancer Activity
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrated cytotoxic effects at sub-micromolar concentrations (IC₅₀ < 1 μM) in triple-negative breast cancer (4T1) cells, attributed to their planar aromatic cores interacting with cellular targets like transcription factors .
- In contrast, 3-CPBA (3-carboxy-phenyl boronic acid) derivatives with PEG linkers showed selective antimycobacterial activity (MIC = 780–3100 μM against Mycobacterium tuberculosis) but minimal cytotoxicity in mammalian cells, highlighting substituent-dependent target specificity .
Enzyme Inhibition
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibited fungal histone deacetylase (MoRPD3) at 1 μM, outperforming trichostatin A (1.5 μM) in suppressing appressorium formation, likely due to its flexible methoxyethyl side chain enhancing target engagement .
Diagnostic Utility
- Phenyl boronic acid exhibited superior diagnostic accuracy over APBA (aminophenylboronic acid) in differentiating bacterial enzyme producers (e.g., KPC vs. ESBL), emphasizing the role of substituent chemistry in diagnostic applications .
Biological Activity
(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the difluoro and methoxy substituents, suggest possible interactions with various biological targets, making it a candidate for further investigation in drug development.
The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition. For (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid, the boronic acid group is expected to interact with serine residues in the active sites of proteases and other enzymes, potentially leading to inhibition of their functions. This mechanism underlies the therapeutic potential of this compound in various diseases, including cancer.
1. Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasomes, which are crucial for regulating protein degradation in cells. The inhibition of the 26S proteasome has been linked to apoptosis in cancer cells. In vitro studies have shown that boronic acid derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines.
| Compound | IC50 (µM) | Target |
|---|---|---|
| (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid | TBD | Proteasome |
| Bortezomib | 0.1 | Proteasome |
| Talabostat | 0.5 | DPP4 |
2. Enzyme Inhibition
The compound is also being explored for its potential to inhibit specific enzymes involved in metabolic pathways. For example, preliminary studies suggest that it may inhibit acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | TBD |
| Butyrylcholinesterase | TBD |
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 18.76 µM. The mechanism was attributed to proteasome inhibition leading to increased levels of pro-apoptotic factors.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of boronic acids, including (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid. Results showed that this compound could reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases.
Research Findings
Recent research has highlighted several promising properties of (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid:
- Antioxidant Activity : The compound demonstrated significant antioxidant activity in vitro, indicating its potential use as a protective agent against oxidative damage.
- Selectivity : Studies suggest that modifications to the boronic acid structure can enhance selectivity towards specific enzyme targets while reducing off-target effects.
- ADME Properties : Preliminary assessments indicate favorable absorption and distribution characteristics for (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid compared to other boron-containing compounds.
Q & A
Q. What synthetic strategies are recommended for preparing (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. Key steps include:
Substrate preparation : Start with halogenated aromatic precursors (e.g., bromo- or iodo-substituted derivatives) functionalized with methoxy and methyl groups.
Borylation : Use palladium catalysts (e.g., Pd(PPh₃)₄) with pinacol borane or bis(pinacolato)diboron under inert conditions.
Purification : Due to boronic acid sensitivity to moisture, employ anhydrous chromatography or recrystallization in aprotic solvents (e.g., THF/hexane mixtures) .
Note: Prodrug approaches (e.g., boronic esters) are often used to stabilize intermediates before final hydrolysis .
Q. How can boronic acid derivatives be reliably characterized to avoid artifacts in mass spectrometry?
- Methodological Answer : MALDI-MS analysis requires derivatization to prevent dehydration/boroxine formation. A robust protocol includes:
Derivatization : React with diols (e.g., 2,3-butanediol) or sugars to form cyclic boronic esters, stabilizing the analyte.
Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) as the matrix to enhance ionization efficiency.
Validation : Compare spectra with/without derivatization to confirm suppression of boroxine peaks (e.g., m/z shifts corresponding to ester adducts) .
Q. What are the primary biomedical applications of this boronic acid in drug discovery?
- Methodological Answer : This compound is explored as:
Proteasome inhibitors : Mimic peptide substrates via boronic acid binding to catalytic threonine residues.
Anticancer agents : Tested in glioblastoma models via arylidene heterocycle conjugation to enhance cellular uptake.
Glycoprotein targeting : Functionalize nanoparticles for selective binding to cell-surface glycans (e.g., sialic acid) .
Advanced Research Questions
Q. How does the electronic and steric profile of (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid influence its reactivity in palladium-catalyzed cross-coupling?
- Methodological Answer : The substituents modulate reactivity via:
Electron-withdrawing effects : Fluorine groups increase electrophilicity of the boron center, accelerating transmetallation.
Steric hindrance : Methoxy and methyl groups at ortho/meta positions may slow catalyst coordination, requiring bulky ligands (e.g., SPhos) to enhance turnover.
Experimental validation: Compare coupling efficiencies with structurally similar boronic acids (e.g., non-fluorinated analogs) under standardized conditions .
Q. How can contradictory data in boronic acid-glycoprotein binding studies be resolved?
- Methodological Answer : Conflicting affinity results often arise from secondary interactions (e.g., hydrophobic or electrostatic). Mitigation strategies include:
Buffer optimization : Use high-ionic-strength buffers (e.g., PBS with 150 mM NaCl) to suppress non-specific binding.
Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) under varying pH and ionic conditions to isolate boronic acid-diol interactions .
Competitive assays : Add free diols (e.g., fructose) to confirm reversibility and specificity .
Q. What experimental approaches are recommended to study the thermal stability of this boronic acid for material science applications?
- Methodological Answer : Thermogravimetric analysis (TGA) is critical:
Degradation profiling : Heat samples at 10°C/min under nitrogen to track mass loss events (e.g., dehydration, boroxine formation).
Structural correlation : Compare stability across analogs (e.g., electron-deficient vs. electron-rich substituents). For example, electron-withdrawing groups (e.g., -F) enhance thermal resistance by stabilizing the boron-oxygen bond .
Q. How can the kinetic parameters of boronic acid-sugar binding be accurately measured for sensor design?
- Methodological Answer : Stopped-flow fluorescence assays are optimal:
Quenching setup : Use fluorophores (e.g., isoquinolinylboronic acid derivatives) with emission sensitive to diol binding.
Data acquisition : Monitor fluorescence changes at millisecond resolution to calculate kon (≈10³–10⁴ M⁻¹s⁻¹ for fructose).
Validation : Compare with isothermal titration calorimetry (ITC) to confirm thermodynamic-kinetic correlations .
Data Contradiction Analysis
Q. Why do some studies report weak binding of this boronic acid to glucose despite its structural similarity to high-affinity sugars?
- Methodological Answer : Glucose’s equatorial diol geometry reduces boronic acid affinity compared to fructose (axial diols). To address discrepancies:
pH control : Ensure physiological pH (7.4) to optimize boronate anion formation.
Competitive ITC : Measure binding in the presence of competing sugars to assess selectivity hierarchies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
